molecular formula C9H12ClN B15076646 5-Chloro-N,N-dimethyl-O-toluidine CAS No. 136041-67-3

5-Chloro-N,N-dimethyl-O-toluidine

Cat. No.: B15076646
CAS No.: 136041-67-3
M. Wt: 169.65 g/mol
InChI Key: GBSMROGILKPOTQ-UHFFFAOYSA-N
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Description

Positional Isomerism and Substituent Effects in Arylamine Chemistry

The arrangement of substituents on the aromatic ring, known as positional isomerism, is critical in determining the chemical and physical properties of an arylamine. In 5-Chloro-N,N-dimethyl-O-toluidine, the molecule has a methyl group at position 2, a chloro group at position 5, and an N,N-dimethylamino group at position 1. The interplay of these groups dictates the molecule's reactivity, basicity, and spectroscopic characteristics.

The N,N-dimethylamino group is a powerful activating, ortho-, para-directing group due to the resonance delocalization of the nitrogen lone pair into the benzene (B151609) ring. learncbse.in However, the methyl group (-CH₃) at the ortho position introduces steric hindrance, which can influence the regioselectivity of certain reactions. The chlorine atom at the meta-position relative to the dimethylamino group acts as an electron-withdrawing group via induction, but its effect is generally overridden by the powerful electron-donating resonance effect of the amino group.

The basicity of arylamines is a key property influenced by substituents. quora.com Electron-donating groups, like the methyl and dimethylamino groups, tend to increase basicity by stabilizing the positive charge on the protonated nitrogen atom. quora.com Conversely, electron-withdrawing groups like chlorine decrease basicity. quora.com The net effect on a molecule like this compound is a balance of these electronic influences, further modulated by solvent effects. researchgate.net In strongly acidic media, the dimethylamino group can be protonated, transforming it into a deactivating, meta-directing group (-N⁺H(CH₃)₂), which drastically alters its influence on electrophilic aromatic substitution reactions. stackexchange.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 136041-67-3 sigmaaldrich.com
Molecular Formula C₉H₁₂ClN uni.lu
Molar Mass 169.65 g/mol
Synonym 5-chloro-N,N,2-trimethylaniline uni.lu

| Predicted XlogP | 3.7 uni.lu |

This table is interactive. Click on the headers to sort.

Significance of Halogenated and Alkylated Arylamines in Organic Synthesis

Halogenated and alkylated arylamines are exceptionally valuable intermediates in organic synthesis. researchgate.netnih.gov The halogen atom, in this case, chlorine, serves as a versatile functional handle for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki, and Heck reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen, enabling the construction of complex molecular architectures from simpler precursors. nih.govnih.gov

The presence of both an activating dimethylamino group and a halogen offers opportunities for regioselective functionalization. The high reactivity of arylamines towards electrophilic substitution means that reactions can often be carried out under mild conditions. libretexts.org However, this high reactivity can also lead to overreaction, a challenge that can sometimes be managed by temporarily converting the amine to an amide to attenuate its activating influence. libretexts.org

The synthesis of halogenated anilines can be achieved through various routes. One notable method involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which allows for regioselective chlorination or bromination. nih.govnih.gov Such methods provide access to a diverse array of electron-rich aryl halides that are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov

Overview of Research Trajectories for Related Chemical Entities

Research involving substituted N,N-dimethyl aromatic amines is dynamic, with several key trajectories. A significant area of focus is the development of novel catalytic methods for their synthesis and functionalization. This includes the direct C-H functionalization of anilines, which offers an atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. rsc.org For instance, yttrium-catalyzed ortho-alkylation of N,N-dimethyl anilines with alkenes provides a direct route to complex aniline (B41778) derivatives. rsc.org

Furthermore, there is growing interest in developing greener and more selective halogenation methods. Biocatalysis using halogenase enzymes is emerging as a promising approach to introduce halogens with high regioselectivity under mild conditions, avoiding the hazardous reagents often used in traditional chemical halogenation. researchgate.netnih.gov

The synthesis of arylamines through new coupling strategies also remains a vibrant field of research. organic-chemistry.org This includes photoredox catalysis and transition-metal-free methods that expand the scope and functional group tolerance of C-N bond formation. nih.govorganic-chemistry.org These advancements continue to provide more efficient and versatile pathways to access complex arylamines, which are core structures in countless biologically active compounds and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136041-67-3

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

5-chloro-N,N,2-trimethylaniline

InChI

InChI=1S/C9H12ClN/c1-7-4-5-8(10)6-9(7)11(2)3/h4-6H,1-3H3

InChI Key

GBSMROGILKPOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(C)C

Origin of Product

United States

Synthetic Methodologies for 5 Chloro N,n Dimethyl O Toluidine and Analogues

Strategies for Regioselective Chlorination of Aromatic Systems

Direct Halogenation Protocols

Direct chlorination of an o-toluidine (B26562) precursor is a common and efficient approach. However, the regioselectivity is highly dependent on the reaction conditions and the state of the amino group. The amino group is a powerful ortho, para-director, while the methyl group is a weaker ortho, para-director. This would typically direct chlorination to positions 4 and 6. To achieve the desired 5-chloro substitution, which is para to the methyl group and meta to the amino group, the directing influence of the amino group must be mitigated.

One successful strategy involves the chlorination of o-toluidine hydrochloride. By protonating the amino group, its activating and ortho, para-directing influence is converted into a deactivating, meta-directing effect. This allows the weaker methyl group to direct the incoming electrophile. A process for preparing 5-chloro-2-toluidine hydrochloride involves reacting a suspension of 2-toluidine hydrochloride in an inert halohydrocarbon solvent, such as chlorobenzene (B131634), with chlorine gas. google.com This method is advantageous as it produces the desired isomer with high selectivity, minimizing the formation of other isomers and more highly chlorinated byproducts. google.com The reaction is typically carried out at temperatures between 20°C and 45°C. google.com The free base, 5-chloro-2-toluidine, is then easily liberated by treatment with an aqueous base like sodium hydroxide (B78521) solution. google.comprepchem.com

Conversely, direct chlorination of o-toluidine in concentrated sulfuric acid leads to a different isomeric mixture, producing 4-chloro-2-aminotoluene and 6-chloro-2-aminotoluene. google.com This highlights the critical role of the reaction medium in controlling regioselectivity. In this case, the formation of the anilinium ion in strong acid directs the chlorination.

Recent advances in C-H bond activation have also focused on the direct installation of chlorine atoms, where the use of specific directing groups and catalysts is key to enhancing regioselectivity. nih.gov Another approach for the regioselective chlorination of unprotected anilines utilizes copper(II) chloride (CuCl₂). This method, which can be performed in ionic liquids or concentrated aqueous HCl, predominantly yields the para-chlorinated product. nih.gov

Table 1: Comparison of Direct Chlorination Methods for o-Toluidine

MethodReagentsSolventTemperaturePrimary Product(s)Reference
Hydrochloride Routeo-Toluidine, HCl, Cl₂Chlorobenzene35°C5-Chloro-2-toluidine google.comprepchem.com
Sulfuric Acid Routeo-Toluidine, Cl₂Conc. H₂SO₄40-60°C4-Chloro- & 6-Chloro-2-aminotoluene google.com
Copper Halide Route2-Methylaniline, CuCl₂36% aq. HCl60°C4-Chloro-2-methylaniline (B164923) nih.gov

Indirect Halogenation via Functional Group Interconversions

Indirect methods offer an alternative pathway to achieve the desired chlorination pattern, often by introducing the chloro substituent via the transformation of another functional group. A classic and widely used indirect route involves the Sandmeyer reaction.

This process would begin with the nitration of toluene. The separation of the resulting ortho- and para-nitrotoluene isomers is followed by the nitration of o-nitrotoluene to introduce a second nitro group. Subsequent partial reduction, chlorination via the Sandmeyer reaction (diazotization of the amino group followed by treatment with a copper(I) chloride), and finally, reduction of the remaining nitro group would yield the target chloroamine. A more straightforward variation involves the chlorination of the appropriate nitrotoluene followed by the reduction of the nitro group to the amine. google.com

The diazotization reaction itself involves treating a primary aromatic amine, such as an appropriate toluidine isomer, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. learncbse.in This salt is a versatile intermediate that can be converted to a chloro group with high regioselectivity.

Approaches for N,N-Dialkylation of Primary Aromatic Amines

The introduction of the two methyl groups onto the nitrogen atom of 5-chloro-o-toluidine is the second key transformation. This can be achieved through several methods, most commonly via reductive amination or direct alkylation with alkyl halides.

Reductive Amination Techniques

Reductive amination is a powerful and widely used method for forming C-N bonds. researchgate.net In the context of synthesizing 5-Chloro-N,N-dimethyl-O-toluidine, this would involve reacting 5-chloro-o-toluidine with an excess of formaldehyde (B43269) (a source of the methyl groups) in the presence of a suitable reducing agent. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed, including sodium borohydride (B1222165), triethylsilane, and catalytic hydrogenation. organic-chemistry.orgmdpi.com For instance, an efficient reductive amination of aldehydes and ketones can be achieved using sodium borohydride as the reducing agent and an acid like boric acid or p-toluenesulfonic acid as an activator under solvent-free conditions. organic-chemistry.org The use of α-picoline-borane as a reducing agent in the presence of acetic acid is also effective and can be performed in methanol (B129727), water, or even under neat conditions. organic-chemistry.org For electron-deficient o-chloroarylamines, specific protocols have been developed to drive the N-alkylation to completion. organic-chemistry.org Catalytic methods using hydrogen gas and a metal catalyst, such as cobalt-based composites, are also effective for the reductive amination of aromatic aldehydes with amines. mdpi.com

Alkylation with Alkyl Halides and Base Systems

The classical method for N-alkylation involves the reaction of a primary amine with an alkyl halide, such as methyl iodide or methyl bromide, in the presence of a base. prepchem.com For the synthesis of this compound, 5-chloro-o-toluidine would be treated with at least two equivalents of a methylating agent.

A typical procedure involves heating the amine with methyl iodide and a base like sodium carbonate in an aqueous solution. prepchem.com The base is necessary to neutralize the hydrohalic acid (HI or HBr) that is formed as a byproduct, which would otherwise protonate the starting amine, rendering it unreactive. The reaction generally proceeds sequentially, forming the secondary amine (5-chloro-N-methyl-o-toluidine) as an intermediate, which is then further alkylated to the desired tertiary amine. A potential drawback of this method is the possibility of overalkylation to form a quaternary ammonium (B1175870) salt, although this is less of a concern with aromatic amines compared to aliphatic ones.

Table 2: Comparison of N,N-Dimethylation Methods

MethodReagentsKey FeaturesPotential Issues
Reductive AminationFormaldehyde, Reducing Agent (e.g., NaBH₄, H₂/Catalyst)Often a one-pot reaction; mild conditions possible.Requires careful control of stoichiometry and reducing agent.
Alkyl Halide AlkylationMethyl Halide (e.g., CH₃I), Base (e.g., Na₂CO₃)Classical, well-established method.Can lead to a mixture of primary, secondary, tertiary, and quaternary amines. learncbse.in

Convergent and Linear Synthetic Pathways for Target Compounds

The synthesis of this compound can be approached from two distinct strategic standpoints: linear and convergent synthesis. scholarsresearchlibrary.com

A linear synthesis involves the sequential modification of a single starting material. In this case, the most logical linear pathway would be:

Step 1: Start with o-toluidine.

Step 2: Perform a regioselective chlorination to produce 5-chloro-o-toluidine, for example, by using the hydrochloride chlorination method. google.comprepchem.com

Step 3: Perform N,N-dimethylation of 5-chloro-o-toluidine using either reductive amination or alkylation with methyl halides to yield the final product. organic-chemistry.orgprepchem.com

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final stages. scholarsresearchlibrary.com For a relatively simple molecule like this compound, a convergent approach would look slightly different but follows the same principle of late-stage combination of key features. This pathway would involve:

Step 1: Start with o-toluidine.

Step 2: Perform N,N-dimethylation first to produce N,N-dimethyl-o-toluidine. A known method involves heating o-toluidine with methyl iodide and sodium carbonate. prepchem.com

Step 3: Perform a regioselective chlorination of N,N-dimethyl-o-toluidine. The N,N-dimethylamino group is a very strong activating ortho, para-director. The position para to this group is the 5-position. Therefore, electrophilic chlorination would be strongly directed to this site, leading to the desired this compound.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

The synthesis of the key intermediate, 5-chloro-o-toluidine, can be achieved through various methods, with significant efforts directed towards optimizing yields and minimizing by-products. One common approach is the direct chlorination of o-toluidine. A patented process describes the reaction of a suspension of 2-toluidine hydrochloride in an inert halohydrocarbon solvent with chlorine gas. google.com The optimization of this reaction involves controlling the temperature between 10°C and 70°C and using less than a 1.2-fold molar amount of chlorine to prevent the formation of higher chlorinated products. google.com For instance, introducing chlorine gas at 35°C into a solution of o-toluidine hydrochloride in chlorobenzene results in the formation of 5-chloro-2-toluidine hydrochloride. google.comprepchem.com The free amine is then liberated by treatment with a base, such as sodium hydroxide solution, and purified by fractional distillation under reduced pressure to yield 5-chloro-2-toluidine. prepchem.com

Another optimized, high-yield method suitable for industrial production involves a three-step process: protection of the amino group of o-toluidine, chlorination, and subsequent deprotection. google.com This method reports yields of up to 91% with a product purity of 99.1%. google.com The optimization in this process includes the choice of protective agent, oxidant for chlorination (such as hydrogen peroxide or potassium chlorate), and the conditions for the deprotection step, which can be achieved using sodium hydroxide or ammonia (B1221849) water. google.com

A different synthetic route involves the reduction of 4-chloro-2-nitrotoluene. A synthesis method using a polysulfide (e.g., sodium polysulphide) in the presence of an ammonium salt has been developed. google.com The reaction temperature is controlled between 30-105°C, and after the reaction, the product is isolated by distillation, achieving a purity of 99.78% and a yield of 98.94%. google.com

The subsequent N,N-dimethylation of the resulting 5-chloro-o-toluidine to obtain the final product, this compound, can be modeled after the methylation of analogous toluidines. For example, N,N-dimethyl-o-toluidine is prepared by heating o-toluidine with methyl iodide and sodium carbonate in an aqueous solution, yielding a pale yellow liquid with an 80% yield. prepchem.com Similarly, N,N-dimethyl-p-toluidine can be synthesized by reacting p-toluidine (B81030) with methanol and POCl₃ in an autoclave at high temperatures or through a catalytic process using a gold/alumina catalyst with hydrogen and carbon dioxide, which can achieve yields as high as 98%. chemicalbook.com Optimization of these methylation reactions often involves adjusting the temperature, pressure, catalyst, and ratio of reactants to maximize the conversion and selectivity towards the desired N,N-dimethylated product.

The optimization of reaction conditions is a general theme in the synthesis of substituted aromatic compounds. For instance, in the synthesis of dihydrobenzofuran neolignans, factors such as the solvent, oxidant concentration, and reaction time are systematically varied to maximize yield and selectivity. scielo.br It was found that acetonitrile (B52724) was a more effective solvent than dichloromethane (B109758) or methanol, and the optimal reaction time could be reduced from 20 hours to 4 hours without compromising the yield. scielo.br Such optimization strategies are directly applicable to the multi-step synthesis of this compound and its analogues to ensure efficient and cost-effective production.

Table 1: Optimization of Synthetic Conditions for 5-chloro-o-toluidine (Precursor)

Starting Material Reagents & Conditions Yield Purity Reference

Analytical Validation of Synthetic Products and Intermediates

The validation of synthetic products and intermediates in a multi-step synthesis is crucial to confirm the structure and purity at each stage. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas chromatography (GC) is a common method for determining the purity of the final product and intermediates, as well as for calculating the reaction yield. google.com In the synthesis of 5-chloro-2-methyl aniline (B41778) from 4-chloro-2-nitrotoluene, GC was used with a standard substance to confirm a product purity of 99.78%. google.com For quantitative analysis, an internal standard, such as n-octane, can be added before GC analysis to accurately determine the amount of product formed. chemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the molecules synthesized at each step. Benchtop NMR can be used to follow the progress of a multi-step reaction. azom.com For example, in a three-step synthesis, the ¹H NMR spectrum of the initial Diels-Alder product showed characteristic signals for aromatic, olefinic, benzylic, and methyl protons, confirming the expected structure. azom.com Following an isomerization step, changes in the chemical shifts and multiplicities of the alkene signals in the NMR spectrum confirmed the successful formation of the new product. azom.com The final dehydrogenated product was also confirmed by its unique NMR spectrum. azom.com This step-by-step validation ensures that the desired transformations have occurred before proceeding to the next reaction.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, serving as a confirmation of its identity. For this compound, the predicted monoisotopic mass is 169.06583 Da. uni.lu Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification by ion mobility-mass spectrometry. uni.lu

While some commercial suppliers of rare chemicals like this compound may not provide detailed analytical data, relying on the buyer to confirm identity and purity sigmaaldrich.com, academic and industrial synthesis requires rigorous validation. Techniques like High-Performance Liquid Chromatography (HPLC) may also be used for purity assessment, and elemental analysis can provide confirmation of the empirical formula of the synthesized compound.

Table 2: Analytical Methods for Validation

Technique Purpose Information Obtained Reference
Gas Chromatography (GC) Purity assessment and yield calculation. Percentage purity of the compound; quantitative analysis with an internal standard. chemicalbook.com, google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of intermediates and final product. Chemical environment of atoms (protons, carbons), connectivity, and stereochemistry. azom.com
Mass Spectrometry (MS) Confirmation of molecular identity. Molecular weight and fragmentation patterns. uni.lu

Mechanistic Investigations of Chemical Reactivity and Transformations of 5 Chloro N,n Dimethyl O Toluidine

Elucidation of Reaction Mechanisms in Electrophilic Aromatic Substitution

The benzene (B151609) ring of 5-Chloro-N,N-dimethyl-O-toluidine is activated towards electrophilic aromatic substitution (EAS) by the presence of the strongly activating N,N-dimethylamino group and the weakly activating methyl group. Conversely, the chloro group is a deactivating substituent. The directing influence of these substituents determines the regioselectivity of electrophilic attack.

The N,N-dimethylamino group is a powerful ortho, para-director due to the resonance donation of its lone pair of electrons into the aromatic ring. This effect significantly increases the electron density at the positions ortho and para to the amino group. The methyl group is also an ortho, para-director, albeit weaker, through an inductive electron-donating effect. The chloro group, while deactivating due to its inductive electron-withdrawing effect, is also an ortho, para-director because of the resonance contribution of its lone pairs.

In this compound, the positions on the aromatic ring are influenced by these competing effects. The powerful N,N-dimethylamino group at position 1 strongly activates positions 2 (occupied by the methyl group), 4, and 6. The methyl group at position 2 further activates positions 3 and the already activated position 1 and 5. The chloro group at position 5 directs incoming electrophiles to positions 4 and 6.

Considering the combined directing effects, the most likely positions for electrophilic attack are positions 4 and 6, which are activated by both the strongly activating N,N-dimethylamino group and the chloro group's directing effect. Steric hindrance from the ortho-methyl group can influence the relative rates of substitution at these positions. vaia.com

In strongly acidic media, such as those used for nitration (a mixture of nitric and sulfuric acids), the N,N-dimethylamino group can be protonated to form an anilinium ion (-NH(CH₃)₂⁺). This protonated group is strongly deactivating and a meta-director. This can lead to the formation of meta-substituted products, a phenomenon observed in the nitration of N,N-dimethylaniline. learncbse.in

Studies on the chlorination of related 2,6-dialkylanilines have shown that the reaction can be carried out using various chlorinating agents in the presence of Friedel-Crafts catalysts like FeCl₃ or AlCl₃. google.com The synthesis of 5-Chloro-2-methylaniline, a precursor to the title compound, can be achieved through the chlorination of 2-methylaniline. nbinno.com

Nucleophilic Reactivity at the Substituted Nitrogen Center

The nitrogen atom of the N,N-dimethylamino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows the compound to react with various electrophiles.

One common reaction is N-alkylation, where the amine reacts with alkyl halides. For instance, N,N-dimethylanilines can be quaternized by reaction with alkyl halides. The rate of such reactions is influenced by the electronic and steric environment of the nitrogen atom. The presence of the electron-donating methyl group on the ring would be expected to slightly increase the nucleophilicity of the nitrogen compared to an unsubstituted N,N-dimethylaniline.

The synthesis of N-allylated derivatives of related compounds like 4-chloro-2-methylaniline (B164923) has been achieved through palladium-catalyzed reactions with allyl alcohol, demonstrating the nucleophilic character of the amino group. sigmaaldrich.com

Radical Reactions and Photochemical Pathways

Aromatic amines, including N,N-dimethylaniline derivatives, can undergo radical reactions, often initiated by one-electron oxidation to form a radical cation. The stability of this radical cation is crucial for the subsequent reaction pathways. The presence of electron-donating groups like the N,N-dimethylamino and methyl groups can stabilize the radical cation.

The photochemical behavior of N,N-dimethylaniline derivatives has also been investigated. For instance, chlorophyll (B73375) has been used as a photosensitizer in the visible-light-mediated synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides, a reaction that proceeds via an sp³ C-H bond functionalization. fishersci.ca This suggests that this compound could potentially participate in similar photochemical transformations.

Catalytic Roles and Mechanisms in Organic Transformations

While this compound itself is not commonly reported as a catalyst, aniline (B41778) derivatives can play roles in catalysis. For example, related compounds can be used in the synthesis of ligands for transition metal catalysts.

The synthesis of 4-chloro-3-methylaniline, a related compound, can be achieved through catalytic hydrogenation using a platinum catalyst. wipo.int Furthermore, transition metal catalysts are employed in the reductive amination of chloro-methylanilines. evitachem.com These examples highlight the interaction of chloro- and methyl-substituted anilines with catalytic systems.

Kinetics and Thermodynamics of Derivative Formation

The rates and equilibrium positions of reactions involving this compound are influenced by the electronic and steric factors of its substituents. While specific kinetic and thermodynamic data for this compound are scarce in the literature, data for related anilines can provide valuable insights.

The basicity of substituted anilines, a key thermodynamic parameter, is affected by the electronic nature of the substituents. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. Therefore, the N,N-dimethylamino and methyl groups in this compound would increase its basicity relative to aniline, while the chloro group would decrease it.

Kinetic studies on the N-alkylation of aniline derivatives show that the reaction rates are dependent on the nucleophilicity of the amine and the nature of the alkylating agent. The reaction of N-methylaniline with 2,4-dinitrofluorobenzene, for example, has been studied to understand the mechanism of aromatic nucleophilic substitution. acs.org

Thermodynamic studies on the interaction of substituted anilines with other molecules, such as in binary liquid mixtures, can provide information about intermolecular forces and solution behavior. For example, the thermodynamic properties of mixtures of 2-chloroaniline (B154045) with carboxylic acids have been investigated to understand hydrogen bonding interactions. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 Chloro N,n Dimethyl O Toluidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR would be essential for the structural assignment of 5-Chloro-N,N-dimethyl-O-toluidine.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons, the N,N-dimethyl protons, and the methyl protons on the aromatic ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating dimethylamino group, the weakly electron-donating methyl group, and the electron-withdrawing chloro group. The splitting patterns (multiplicities) of these aromatic signals, governed by spin-spin coupling, would be crucial in determining their relative positions on the benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom. The chemical shifts of the aromatic carbons would be indicative of the substituent effects, while the aliphatic region would show signals for the N-methyl and the ring-attached methyl carbons.

Hypothetical ¹H NMR Data (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H ~7.2-7.4 Multiplet 3H
N(CH₃)₂ ~2.9 Singlet 6H

Hypothetical ¹³C NMR Data (in CDCl₃)

Carbon Chemical Shift (δ, ppm)
C-N ~150
C-Cl ~134
Aromatic C-H ~115-130
Aromatic C-CH₃ ~135
N(CH₃)₂ ~40

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic spectrum that acts as a molecular fingerprint.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its functional groups. Key vibrational modes would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the aromatic carbon to nitrogen bond would be visible in the 1250-1350 cm⁻¹ range.

C-Cl stretching: A strong absorption band corresponding to the carbon-chlorine stretch would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Expected Vibrational Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-2960
Aromatic C=C Ring Stretching 1450-1600
C-N Stretching 1250-1350

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high precision. It also provides structural information through the analysis of fragmentation patterns.

The monoisotopic mass of this compound (C₉H₁₂ClN) is 169.06583 Da. uni.lu HRMS would be able to confirm this precise mass, thereby verifying the compound's elemental formula. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1 for the M+ and M+2 peaks.

Electron ionization (EI) would likely lead to fragmentation, providing valuable structural clues. Expected fragmentation pathways could include the loss of a methyl group (M-15) or cleavage of the C-N bond. Predicted collision cross-section values for different adducts of the molecule have been calculated using computational methods. uni.lu

Predicted Mass Spectrometry Data uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 170.07311 133.3
[M+Na]⁺ 192.05505 142.7
[M-H]⁻ 168.05855 138.8

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For this compound, which is achiral, X-ray crystallography would definitively confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. It would also reveal details about the planarity of the benzene ring and the geometry around the nitrogen atom. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as van der Waals forces, that govern the solid-state structure. To date, there is no publicly available crystal structure data for this compound.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for this purpose.

Gas Chromatography (GC): Given the volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be an excellent method for purity assessment. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, a reverse-phase HPLC method would likely be employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid, would be a suitable starting point for method development. sielc.comthermofisher.com Detection could be achieved using a UV detector, as the aromatic ring would absorb UV light. thermofisher.com The retention time and peak purity analysis would provide a reliable measure of the compound's purity.

Table of Compounds

Compound Name
This compound
5-chloro-N,N,2-trimethylaniline
5-chloro-o-toluidine
N,N-dimethyl-o-toluidine
N,N-diethyl-p-toluidine
Acetonitrile
Methanol

Computational Chemistry and Molecular Modeling of 5 Chloro N,n Dimethyl O Toluidine

Electronic Structure Calculations for Ground State Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of 5-Chloro-N,N-dimethyl-O-toluidine in its ground state. These calculations, typically employing methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, provide a wealth of information about the molecule's electronic distribution, orbital energies, and related properties.

Molecular orbital theory provides a more detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For substituted anilines, these orbital energies are influenced by the nature and position of the substituents on the aromatic ring.

Table 1: Calculated Electronic Properties of Substituted Anilines (Illustrative)

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Aniline (B41778) -5.12 -0.21 4.91 1.53
N,N-dimethylaniline -4.98 -0.15 4.83 1.61
4-Chloroaniline -5.35 -0.54 4.81 2.99
This compound (Estimated) -5.2 to -5.4 -0.4 to -0.6 4.6 to 4.8 ~3.0

Note: The values for this compound are estimated based on trends observed in related molecules and are for illustrative purposes. Actual values would require specific calculations.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static but rather exists as an ensemble of different conformations due to rotation around single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the transition states for their interconversion. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles.

A key conformational feature of this compound is the orientation of the dimethylamino group relative to the aromatic ring. Rotation around the C-N bond can lead to different spatial arrangements of the methyl groups. Steric hindrance between the methyl groups and the ortho-methyl group on the toluidine ring will play a significant role in determining the preferred conformation. The potential energy surface is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org For a complex molecule like this compound, the PES can have multiple minima corresponding to stable conformers and saddle points corresponding to transition states between them. libretexts.org

Computational methods can systematically explore the PES by performing a series of energy calculations for different molecular geometries. This allows for the identification of the global minimum energy conformation, which is the most stable and likely to be the most populated conformation at thermal equilibrium. The relative energies of other stable conformers determine their populations according to the Boltzmann distribution. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and physical properties.

Prediction of Spectroscopic Signatures and Molecular Properties

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra. Nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be computed with high accuracy.

The predicted UV-Vis spectrum of this compound would be expected to show absorptions characteristic of substituted anilines. The positions and intensities of these absorptions are related to the electronic transitions between molecular orbitals. The IR spectrum is determined by the vibrational modes of the molecule. Specific functional groups, such as the C-Cl, C-N, and C-H bonds, will have characteristic vibrational frequencies that can be predicted computationally. The predicted NMR spectrum, particularly the 1H and 13C chemical shifts, is highly sensitive to the electronic environment of each nucleus and can provide detailed information about the molecular structure.

Beyond spectroscopic properties, a range of other molecular properties can be predicted. These include thermochemical properties such as enthalpy of formation and heat capacity, as well as physicochemical properties like the octanol-water partition coefficient (logP), which is a measure of a molecule's hydrophobicity. PubChem, for instance, provides a predicted XlogP3 value of 3.7 for this compound. uni.lu

Table 2: Predicted Spectroscopic and Molecular Properties of this compound (Illustrative)

Property Predicted Value
1H NMR Chemical Shifts (ppm) Aromatic Protons: 6.8-7.3, N-Methyl Protons: ~2.9, C-Methyl Protons: ~2.3
13C NMR Chemical Shifts (ppm) Aromatic Carbons: 110-150, N-Methyl Carbons: ~40, C-Methyl Carbon: ~18
Key IR Frequencies (cm-1) C-H (aromatic): ~3050, C-H (aliphatic): ~2950, C=C (aromatic): 1500-1600, C-N: 1200-1350, C-Cl: 700-800
UV-Vis λmax (nm) ~250 and ~300
XlogP3 3.7 uni.lu

Note: These are illustrative predictions. Accurate values require specific quantum chemical calculations.

Reaction Mechanism Studies through Transition State Locating and Intrinsic Reaction Coordinate Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating the transition state (TS) for a given reaction, which is a first-order saddle point on the potential energy surface, the activation energy can be calculated, providing insight into the reaction rate. ucsb.edu For reactions involving this compound, this could include electrophilic aromatic substitution, nucleophilic substitution at the chlorine-bearing carbon, or reactions involving the dimethylamino group.

For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile attacks the electron-rich aromatic ring. semanticscholar.org The amino group is a strong activating and ortho, para-directing group. semanticscholar.org Computational studies can model the approach of the electrophile to different positions on the ring and calculate the energies of the corresponding transition states to predict the regioselectivity of the reaction.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur along the reaction pathway.

A relevant example of a reaction that could be studied is the ortho-selective C-H addition of N,N-dimethyl anilines to alkenes. rsc.org While this specific reaction was studied with a yttrium catalyst, computational methods like DFT could be used to explore the uncatalyzed or alternatively catalyzed C-H activation of this compound, identifying the transition states and intermediates involved.

Quantitative Structure-Reactivity Relationships in Related Chemical Series

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of compounds related to this compound, QSRR models could be developed to predict their reactivity in various chemical transformations.

The development of a QSRR model involves several steps. First, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be derived from the molecular structure and can be steric, electronic, or topological in nature. Quantum chemical calculations can provide a wide range of electronic descriptors, such as atomic charges, orbital energies, and dipole moments. nih.gov

Next, a mathematical model, often based on linear regression or more advanced machine learning techniques, is used to correlate the calculated descriptors with the experimentally measured reactivity (e.g., reaction rate constants). nih.govresearchgate.net The quality of the QSRR model is assessed by its statistical parameters, such as the correlation coefficient (R²) and the predictive power determined through cross-validation. researchgate.net

For a series of substituted anilines, QSRR studies have been used to model properties like soil sorption coefficients, which are related to their environmental fate. nih.gov Similar approaches could be applied to model the reactivity of this compound and its analogs in various chemical reactions, aiding in the design of new molecules with desired reactivity profiles.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Aniline
N,N-dimethylaniline
4-Chloroaniline
p-Toluidine (B81030)
N-methylaniline
N,N-dimethyl-m-toluidine
N,N-dimethyl-o-toluidine
alpha-(5-chloro-o-tolylimino)-n,n-dimethyl-p-toluidine
4-amino-3, 5-dibromo-toluene
N,N,2-Trimethylaniline
2-Dimethylaminotoluene
N,N,3-trimethylaniline
N,N,N′,N′-tetramethyl-m-phenylenediamine
N-ethyl-N-methylaniline
1-phenylpiperidine
N,N-diethylaniline
4-bromoaniline
cyclohexylamine
4-chloro-o-toluidine

Utility of 5 Chloro N,n Dimethyl O Toluidine in Advanced Organic Synthesis

Role as an Intermediate in the Construction of Complex Molecules

Substituted anilines are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The presence of both an activating dimethylamino group and a deactivating but synthetically versatile chloro group on 5-Chloro-N,N-dimethyl-O-toluidine makes it a valuable intermediate. The aromatic ring can undergo regioselective C-H functionalization, allowing for the introduction of various substituents. sigmaaldrich.comguidechem.com For instance, the methyl group directs electrophilic aromatic substitution to the ortho and para positions, while the dimethylamino group is a strong activating group. This differential reactivity can be exploited to build molecular complexity in a controlled manner.

The chloro substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the this compound core to other molecular fragments.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 136041-67-3
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Density Not available

Application in Heterocyclic Chemistry and Polymer Science

The structural motifs within this compound are conducive to its use in the synthesis of heterocyclic compounds and polymers. Aromatic amines are key precursors for a vast array of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. For example, N,N-dimethylanilines can react with various reagents to form indoles, quinolines, and other fused heterocyclic systems. The presence of the chloro group can influence the reactivity and regioselectivity of these cyclization reactions.

In the realm of polymer science, N,N-dimethylaniline derivatives, such as N,N-dimethyl-p-toluidine, are well-known as effective accelerators for the polymerization of resins, including polyesters and acrylates. sigmaaldrich.comchemicalbook.com They are often used in redox initiation systems, for example, with benzoyl peroxide, to facilitate the curing process in dental cements and adhesives. sigmaaldrich.com By analogy, this compound could potentially be employed in similar applications, with the chloro and methyl substituents possibly modulating the curing time and the properties of the final polymer.

Development as a Component in Catalytic Systems

The nitrogen atom of the dimethylamino group in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. Functionalized anilines can serve as ligands in various catalytic systems, influencing the activity and selectivity of the catalyst. While not extensively explored for this specific molecule, related N-substituted anilines have been utilized in the development of palladium precatalysts for cross-coupling reactions. chemicalbook.com The electronic properties of the ligand, which are tuned by the substituents on the aromatic ring, play a crucial role in the catalytic cycle. The chloro and methyl groups on this compound would electronically modify the aniline (B41778) core, potentially leading to unique catalytic activities.

Exploitation of its Aromatic Amine Functionality in Coupling Reactions

The aromatic amine functionality of this compound, coupled with the chloro substituent, makes it a prime candidate for various coupling reactions. The tertiary amine can direct ortho-lithiation or other C-H activation processes, enabling functionalization adjacent to the amine. More significantly, the chloro group serves as a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, respectively.

Table 2: Potential Coupling Reactions Involving this compound

Coupling ReactionPotential ReactantPotential Product
Suzuki Coupling Arylboronic acidBiaryl derivative
Heck Coupling AlkeneSubstituted alkene
Buchwald-Hartwig Amination AmineDi- or tri-substituted amine
Sonogashira Coupling Terminal alkyneAryl-alkyne derivative

These coupling strategies allow for the modular construction of a wide range of compounds, starting from the this compound scaffold.

Precursor to Structurally Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries with diverse structures is of paramount importance. This compound, with its multiple functional handles, is an excellent starting point for the creation of such libraries. The combination of electrophilic aromatic substitution, C-H functionalization, and transition-metal-catalyzed cross-coupling at the chloro position allows for the introduction of a wide variety of substituents at different positions on the aromatic ring. This multi-faceted reactivity enables the systematic variation of the molecular structure, leading to a library of analogues with potentially diverse biological activities or material properties. The ability to readily modify the core structure of this compound makes it a valuable precursor for combinatorial chemistry and high-throughput screening efforts.

Environmental Chemical Analysis and Fate Studies for Arylamine Contaminants

Methodologies for Trace Detection in Environmental Matrices

The detection of trace levels of arylamine contaminants in complex environmental matrices like water, soil, and sediment requires highly sensitive and selective analytical methods. The choice of method often depends on the physicochemical properties of the analyte and the nature of the sample matrix. For compounds like 5-Chloro-N,N-dimethyl-O-toluidine, a combination of efficient extraction and advanced chromatographic and detection techniques is essential.

Sample Preparation: Effective sample preparation is crucial to isolate and concentrate the target analytes from the environmental matrix while minimizing interferences. Common techniques include:

Liquid-Liquid Extraction (LLE): This traditional method uses immiscible solvents to partition the analyte from a liquid sample. nih.gov

Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, reduced solvent consumption, and potential for automation. thermofisher.com For polar compounds like aromatic amines, various sorbents can be employed.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample, and the adsorbed analytes are then thermally desorbed into a gas chromatograph. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample, forming a cloudy solution that facilitates the extraction of the analyte into the fine droplets of the extraction solvent. nih.gov

Analytical Instrumentation: Following extraction, instrumental analysis is performed, typically using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. nih.gov For polar amines, derivatization may be necessary to improve their chromatographic behavior. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and thermolabile compounds without the need for derivatization. thermofisher.com It is often coupled with UV or mass spectrometric detectors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity, making it ideal for detecting trace levels of contaminants in complex matrices. mdpi.com

A summary of potential analytical methods for this compound is presented in Table 1.

Technique Principle Applicability for this compound Anticipated Performance
GC-MS Separation based on volatility and mass-to-charge ratio detection.Suitable for the volatile nature of the compound. Derivatization might enhance peak shape and sensitivity.High selectivity and good sensitivity, providing structural information for identification.
HPLC-UV Separation based on polarity with UV absorbance detection.The aromatic ring suggests UV activity. Good for quantification if selectivity is sufficient.Moderate sensitivity and selectivity. May be prone to interferences from co-eluting compounds.
LC-MS/MS High-resolution liquid separation with highly selective and sensitive mass detection.Ideal for trace-level detection in complex matrices without derivatization.Excellent sensitivity (ng/L to µg/L levels) and high specificity.

Table 1: Potential Analytical Methodologies for this compound

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, can significantly influence the persistence of arylamine contaminants in the environment.

Hydrolysis: The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can react with water. For this compound, the C-Cl and C-N bonds could potentially undergo hydrolysis, although the rates are expected to be slow under typical environmental pH and temperature conditions.

Photolysis: Photodegradation can be a significant removal mechanism for aromatic compounds in sunlit surface waters. The absorption of UV radiation can lead to the cleavage of chemical bonds. For chlorinated aromatic compounds, photolysis can result in dechlorination or transformation of the aromatic ring. The N,N-dimethyl group may also be susceptible to photo-oxidation.

Studies on other chlorinated aromatic compounds have shown that abiotic degradation can be a significant attenuation process. microbe.comehs-support.com For instance, the degradation of chlorinated ethenes is influenced by minerals like magnetite and pyrite. nih.gov While specific data for this compound is lacking, it is plausible that similar mineral-catalyzed reactions could contribute to its degradation in anaerobic environments.

Biotic Transformation Mechanisms in Model Environmental Systems

The microbial transformation of arylamine contaminants is a critical process determining their environmental fate and the potential formation of more or less toxic byproducts. The biodegradability of aromatic amines is highly dependent on the type and position of substituents on the aromatic ring. doi.org

For N,N-dimethylated anilines, microbial degradation often proceeds through N-demethylation as an initial step. This process can be followed by hydroxylation of the aromatic ring and subsequent ring cleavage. The presence of a chlorine substituent can influence the rate and pathway of biodegradation, sometimes leading to the accumulation of chlorinated intermediates.

Research on the biodegradation of aniline (B41778) and its derivatives has shown that various microorganisms are capable of utilizing these compounds as a source of carbon and nitrogen. doi.org The adaptation of microbial communities to the presence of a contaminant can lead to enhanced degradation rates over time. doi.org

Analytical Validation and Quality Control in Environmental Monitoring

To ensure the reliability of environmental monitoring data for trace contaminants, rigorous analytical validation and quality control (QC) procedures are essential. nih.gov These procedures are designed to demonstrate that an analytical method is suitable for its intended purpose.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to distinguish the analyte from other components in the sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Linearity and Range: The concentration range over which the analytical method provides a linear response.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among repeated measurements, respectively.

Recovery: The efficiency of the extraction process.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Routine QC practices in environmental monitoring involve the analysis of procedural blanks, spiked samples, certified reference materials, and participation in inter-laboratory comparison studies to ensure the ongoing quality of the data. elsevier.com

Advanced Separation and Detection Techniques for Complex Environmental Samples

The analysis of complex environmental samples often requires advanced separation and detection techniques to resolve isomers and identify unknown transformation products.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can aid in the identification of unknown compounds by determining their elemental composition.

Two-Dimensional Gas Chromatography (GCxGC): GCxGC offers significantly higher peak capacity than conventional GC, making it a powerful tool for separating complex mixtures of organic compounds.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers that are difficult to separate by chromatography alone.

For arylamine contaminants, these advanced techniques can be invaluable for differentiating between isomers, such as different chlorinated toluidine isomers, which may have different toxicities and environmental fates. Ion chromatography has also been shown to be effective in separating structural isomers of alkylamines. copernicus.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Chloro-N,N-dimethyl-O-toluidine in high purity?

  • Methodology : The compound can be synthesized via N-chloroacetylation of toluidine isomers using chloroacetyl chloride in acetonitrile or acetone. Purification involves recrystallization from ethyl acetate or pet-ether to remove unreacted intermediates . Confirmation of structure requires ¹H/¹³C NMR to validate substituent positions and steric effects (e.g., ortho-methyl group hindering resonance) .
  • Critical Data :

  • Melting point: 27–30°C (pure form) .
  • Yield optimization: Reaction time (~4–24 h) and solvent polarity (DCM/water mixtures) influence product stability .

Q. How does steric hindrance in this compound influence its basicity?

  • Mechanistic Insight : The ortho-methyl group disrupts coplanarity between the aromatic ring and the dimethylamino group, preventing electron delocalization. This increases electron density on the nitrogen, enhancing basicity compared to unsubstituted analogues (e.g., N,N-dimethylaniline) .
  • Experimental Validation : Basicity can be quantified via pKa measurements in aqueous/organic solvents, with protonation studies using NMR or potentiometric titration .

Q. What safety protocols are critical when handling this compound?

  • Hazard Profile : Classified as carcinogenic (restricted in some countries) and toxic via oral/dermal/inhalation routes. Use PPE (gloves, fume hood) and avoid contact with azo dye precursors .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can this compound derivatives be designed for anticancer activity?

  • Strategy : Introduce sulfonamide or salicylamide moieties to enhance tubulin inhibition. For example, coupling with 4-sulfamoylbenzyl groups increases binding affinity to the colchicine site (IC₅₀: 0.1–1.2 μM against MCF-7 and Caco-2 cells) .
  • Validation : In silico docking (e.g., PyMol) reveals hydrogen bonding with ASN 258:B and GLN 11:A residues in tubulin. In vitro assays (MTT/WST-1) confirm selective cytotoxicity (SI >10 for breast/colon cancer vs. normal cells) .

Q. What analytical methods resolve structural ambiguities in halogenated toluidine derivatives?

  • Techniques :

  • HPLC-UV/HRMS : Separates isomers (e.g., ortho vs. para-chloro) using C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography : Confirms steric effects (e.g., dihedral angles between aromatic and dimethylamino groups) .
    • Case Study : Discrepancies in melting points (e.g., 27–30°C vs. 241°C boiling point) suggest polymorphism; DSC/TGA analyses differentiate crystalline forms .

Q. How do substituents on the aromatic ring modulate pharmacological activity?

  • SAR Insights :

  • Chloro at C5 : Enhances lipophilicity (logP ~2.8) and membrane permeability .
  • Nitro vs. Sulfonamide groups : Nitro groups (e.g., in 5-chloro-2-nitrobenzylidene derivatives) improve antimicrobial activity (MIC: 4–16 μg/mL), while sulfonamides target tubulin .
    • Validation : Comparative IC₅₀ values across derivatives (e.g., 23–41 in Scheme 1) highlight substituent-dependent efficacy .

Methodological Challenges & Contradictions

Q. Why do conflicting reports exist on the reactivity of the chloro substituent in substitution reactions?

  • Resolution : The chloro group’s reactivity depends on solvent polarity (e.g., DMF vs. DCM) and nucleophile strength. In acetonitrile, amines (e.g., benzylamine) displace chloro at 80°C, while thiols require catalytic KI . Contradictions arise from incomplete reaction monitoring (TLC vs. HPLC) .

Q. How can researchers address low yields in large-scale syntheses?

  • Optimization :

  • Catalysis : Use Pd/C for nitro reduction (H₂, 60 psi) to improve amino derivative yields (~90%) .
  • Microwave-assisted synthesis : Reduces reaction time (4 h → 30 min) for sulfonamide coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.